molecular formula C12H23NO3 B3010159 Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate CAS No. 146337-39-5

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Cat. No. B3010159
CAS RN: 146337-39-5
M. Wt: 229.32
InChI Key: RNQIRWQBYRTJPG-RKDXNWHRSA-N
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Description

The compound "Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate" is a chemical entity that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring, a common motif in many bioactive molecules, and is substituted with tert-butyl and hydroxyl groups, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related tert-butyl substituted piperidine derivatives has been explored in several studies. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been described, highlighting methods to create these compounds and their conformational analysis . Additionally, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been achieved through reactions with L-selectride, demonstrating the ability to selectively synthesize specific stereoisomers . These methods provide insights into the synthetic strategies that could be applied to the target compound.

Molecular Structure Analysis

X-ray studies have been conducted on similar compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, to determine their molecular structure and conformation . These studies reveal the orientation of substituents on the piperidine ring and the impact of these groups on the overall molecular conformation. Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted piperidine derivatives has been explored through various chemical reactions. For example, the Mitsunobu reaction has been used to transform tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates into their corresponding trans isomers . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi has led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These studies provide a foundation for understanding the types of chemical transformations that the target compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups can hinder close molecular packing and affect the compound's solubility and melting point . The hydroxyl group can participate in hydrogen bonding, which can impact the boiling point and solubility in various solvents. The characterization of these properties is essential for the practical application of the compound in chemical synthesis and drug development.

Scientific Research Applications

X-ray Crystallography and Molecular Structure

  • X-ray studies have demonstrated that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate occurs in a specific enol form and exhibits a distinct axial orientation of the isobutyl side chain. This indicates its potential application in structural and crystallography studies (Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

  • Tert-butyl 4-oxopiperidine-1-carboxylate has been utilized in reactions to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, serving as valuable synthons for creating a variety of piperidine derivatives (Moskalenko & Boev, 2014).

Characterization and Thermal Analysis

  • Compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate have been characterized using FTIR, NMR, and X-ray crystallography. These methods allow for detailed analysis of molecular and crystal structures, which are crucial in materials science and chemistry (Çolak et al., 2021).

Stereoselective Syntheses

  • Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives have been achieved, indicating the compound's utility in producing specific stereochemical configurations. This is particularly important in the development of pharmaceuticals and complex organic molecules (Boev et al., 2015).

Intermediate in Pharmaceutical Synthesis

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, has been used as an intermediate in the synthesis of novel inhibitors, showcasing the role of these compounds in pharmaceutical research and development (Xin-zhi, 2011).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQIRWQBYRTJPG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

CAS RN

146337-39-5
Record name rac-tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
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